![molecular formula C15H15N3OS B2468081 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320607-05-2](/img/structure/B2468081.png)

benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

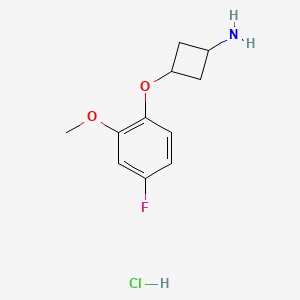

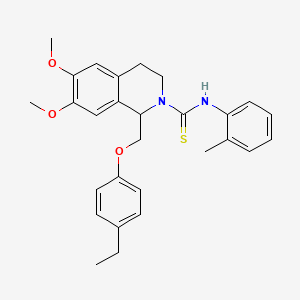

The compound “benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole moiety and an 8-azabicyclo[3.2.1]octane moiety . The molecule is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[c][1,2,5]thiadiazol-5-yl group and an 8-azabicyclo[3.2.1]octan-8-yl group . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .Applications De Recherche Scientifique

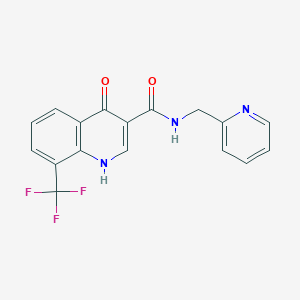

Anticancer Potential

Benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has been investigated for its anticancer activity. Researchers have synthesized a new series of boron-based derivatives, including this compound, as potential therapeutic agents targeting tumor hypoxia . Hypoxia, a hallmark of tumor cells, contributes to cancer metastasis, angiogenesis, and drug resistance. Developing agents that specifically target hypoxic tumor regions is crucial for improving cancer treatment.

Hypoxia Inhibitors

As mentioned earlier, this compound falls into the category of boron-based hypoxia inhibitors. It represents a novel approach to combating hypoxic tumor cells. By selectively targeting hypoxia-inducing factors, such as hypoxia-inducible factor-1 (HIF-1), these inhibitors aim to enhance cancer therapy .

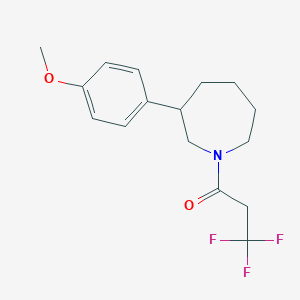

Boron-Based Heterocycles

The compound belongs to a family of boron-based heterocycles. These heterocycles exhibit diverse pharmacological activities and have been explored for various therapeutic applications. The synthesis of boron-containing compounds like benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone expands our understanding of their potential .

Spectroscopic Characterization

Researchers have characterized the synthesized hybrids using suitable spectroscopic techniques. These analyses provide valuable insights into the compound’s structure, stability, and interactions with biological targets .

Ongoing Biological Studies

While the design and synthesis have been accomplished, biological studies are currently underway. These investigations will assess the compound’s efficacy, toxicity, and selectivity against cancer cells. Preliminary results may guide further optimization and development .

Future Prospects

Given its unique structure and potential therapeutic relevance, benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone holds promise as an innovative anticancer agent. Continued research will shed light on its full range of applications and pave the way for clinical evaluation.

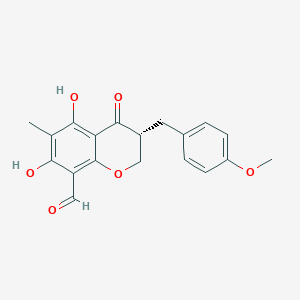

Mécanisme D'action

Target of Action

The primary target of this compound is tumor hypoxia . Hypoxia is a condition where a region in the body experiences a deficiency in the amount of oxygen reaching the tissues. It is a significant characteristic of tumor cells and plays a crucial role in promoting angiogenesis, cancer cell division, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the hypoxic conditions within the tumor. This interaction results in the disruption of the tumor’s ability to thrive in low-oxygen conditions, thereby limiting its growth and proliferation .

Biochemical Pathways

The compound affects the hypoxia-inducible factor (HIF) pathway. By inhibiting this pathway, the compound can potentially reduce the tumor’s ability to adapt to hypoxic conditions .

Result of Action

The result of the compound’s action is the potential inhibition of tumor growth and proliferation. By targeting and inhibiting hypoxia, the compound can disrupt the tumor’s ability to survive and grow in low-oxygen conditions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxygen in the tumor environment can affect the compound’s ability to inhibit hypoxia. Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-9-6-11-3-4-12(7-9)18(11)15(19)10-2-5-13-14(8-10)17-20-16-13/h2,5,8,11-12H,1,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXNGAGAVSCOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2467999.png)

![(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2468001.png)

![N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2468005.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)

![(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid](/img/structure/B2468020.png)